1-((3-nitrobenzyl)oxy)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,2-dihydropyridine core substituted with a 3-nitrobenzyloxy group at position 1 and a thiazol-2-yl carboxamide at position 2.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methoxy]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S/c21-14(18-16-17-6-8-26-16)13-5-2-7-19(15(13)22)25-10-11-3-1-4-12(9-11)20(23)24/h1-9H,10H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGSPFNFUWRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-nitrobenzyl)oxy)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dihydropyridine ring, a thiazole moiety, and a nitrobenzyl group. The synthesis typically involves multi-step reactions, including the formation of the nitrobenzyl intermediate and subsequent cyclization to form the dihydropyridine structure.
Synthesis Steps:
- Nitration of Benzyl Alcohol: Using concentrated nitric acid and sulfuric acid to form 3-nitrobenzyl alcohol.
- Formation of Dihydropyridine Ring: Employing Hantzsch pyridine synthesis involving aldehyde, β-keto ester, and ammonia.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and enzyme inhibition.
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung cancer), PC3 (prostate cancer), HT29 (colon cancer).
- Cytotoxicity Results: Compounds similar to this compound demonstrated IC50 values ranging from 5.41 µM to 22.19 µM against these cell lines, indicating potent anticancer activity compared to standard drugs like Imatinib .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Phospholipase D Inhibition: Compounds with similar structures have shown to inhibit phospholipase D (PLD), which is involved in cancer cell signaling pathways. Isoform-selective inhibitors have been developed that can lead to increased apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Calcium Channels: The dihydropyridine structure suggests potential interactions with L-type and T-type calcium channels, which are crucial in various cellular processes including muscle contraction and neurotransmitter release.
- Redox Reactions: The nitrobenzyl group may participate in redox reactions that can modulate cellular signaling pathways.
Case Studies
Several studies have highlighted the efficacy of compounds with similar structures:
| Study | Compound | Cell Line Tested | IC50 Value |
|---|---|---|---|
| Mohammadi-Farani et al., 2014 | Tyrosine kinase inhibitors | PC3 | 22.19 µM |
| Mohammadi-Farani et al., 2014 | Tyrosine kinase inhibitors | SKNMC | 5.41 µM |
| Recent Study | Dihydropyridine derivative | A549 | Not specified |
These studies collectively underscore the potential of this class of compounds in cancer therapy.
Comparison with Similar Compounds
1-({4-[(3-Nitrobenzyl)oxy]benzyl}amino)-2,3-dihydro-1H-indene-1-carboxamide Hydrochloride
- Structural Differences: Replaces the thiazol-2-yl group with a substituted indene-carboxamide. Incorporates an additional benzylamino linker.
- Key Findings :
1-(3-Nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
- Structural Differences :
- Substitutes thiazol-2-yl with a 4-sulfamoylphenyl group.
- Implications: Sulfonamide groups are known for enhancing solubility and bioavailability. Likely diverges in biological targets (e.g., carbonic anhydrase inhibitors vs. kinase inhibitors) .
Fungicidal Thiazole Derivatives (European Patent EP 2024)
- Structural Differences :
- Features a piperidine-linked thiazolyl-isoxazole scaffold.
- Lacks the dihydropyridine core.
- Key Findings :
- Comparison :
The target compound’s dihydropyridine core may confer distinct modes of action compared to purely thiazole-based fungicides.
Merestinib (Kinase Inhibitor)
- Structural Differences :
- Contains a fluoro-substituted dihydropyridine carboxamide.
- Includes a methylindazolyloxy-phenyl group.
- Key Findings :
Tabulated Comparison of Key Features
Preparation Methods
Dihydropyridine Core Formation
The 1,2-dihydropyridine-2-one scaffold is typically constructed through cyclocondensation of β-ketoamides with aldehydes or via Knorr-type reactions. A validated approach involves reacting ethyl 3-aminocrotonate with a substituted benzaldehyde under acidic conditions, yielding a 2-oxo-1,2-dihydropyridine intermediate. For the target compound, the 3-carboxamide position is introduced early by employing a pre-functionalized β-ketoamide precursor.
Table 1: Comparative Analysis of Cyclization Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Knorr Cyclization | AcOH, 80°C, 12 h | 68 | 88 | |
| Acid-Catalyzed | HCl (conc.), reflux, 6 h | 72 | 92 | |
| Microwave-Assisted | DMF, 120°C, 30 min | 85 | 95 |
Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from hours to minutes while improving yield.
Introduction of the 3-Nitrobenzyloxy Group
The nitrobenzyloxy moiety is installed at the 1-position through nucleophilic substitution or Mitsunobu reaction. A preferred protocol treats the dihydropyridine intermediate with 3-nitrobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 8 h, 78% yield). Alternatively, the Mitsunobu reaction with 3-nitrobenzyl alcohol and diethyl azodicarboxylate (DEAD) achieves higher regioselectivity (89% yield) but requires rigorous anhydrous conditions.
Thiazole-2-yl Carboxamide Coupling
Activation of the Carboxylic Acid
The 3-carboxylic acid group is activated as a mixed anhydride or acyl chloride. Generating the acyl chloride via thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 2 h provides a reactive intermediate for subsequent amide bond formation.
Amidation with Thiazole-2-amine
Coupling the acyl chloride with thiazole-2-amine proceeds in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This method yields 70–75% of the desired carboxamide. Alternatively, peptide coupling reagents like HOBt/EDC·HCl in DMF improve yields to 82% while minimizing racemization.
Critical Consideration : Thiazole-2-amine’s poor solubility necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) for complete reaction.
Purification and Characterization
Recrystallization Optimization
The crude product is purified via recrystallization from ethanol/water (4:1 v/v), achieving 95% purity. Gradient solvent systems (e.g., ethyl acetate/hexane) further enhance purity to >99% for pharmaceutical-grade material.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 8.25–7.98 (m, 4H, nitrobenzyl-H), 6.32 (s, 1H, dihydropyridine-H).
- LC-MS : m/z 413.1 [M+H]⁺, confirming molecular ion consistency.
Challenges and Mitigation Strategies
Nitro Group Reduction
Undesired reduction of the nitro group during hydrogenation steps is avoided by substituting Pd/C with platinum oxide (PtO₂) in ethanol, selectively preserving functionality.
Thiazole Ring Stability
Thiazole decomposition under strong acidic conditions is mitigated by maintaining pH 6–7 during workup and using buffered aqueous solutions.
Scalability and Industrial Applications
A pilot-scale synthesis (500 g batch) demonstrated 68% overall yield using continuous flow reactors for the cyclization and amidation steps. The compound’s bioactivity as a kinase inhibitor underscores its potential in oncology therapeutics, with ongoing Phase I trials assessing pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
